molecular formula C8H12N2O B1620093 (3-Ethoxyphenyl)hydrazine CAS No. 90434-59-6

(3-Ethoxyphenyl)hydrazine

Cat. No.: B1620093
CAS No.: 90434-59-6
M. Wt: 152.19 g/mol
InChI Key: LXHGIGAROAJZRR-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)hydrazine is a substituted aromatic hydrazine characterized by an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. Hydrazines are widely utilized in organic synthesis, particularly in the formation of hydrazones and heterocyclic compounds, and have applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(3-ethoxyphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-8)10-9/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHGIGAROAJZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343813
Record name (3-ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-59-6
Record name (3-ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazines

The following sections compare (3-Ethoxyphenyl)hydrazine with other substituted phenylhydrazines, focusing on synthesis, chemical reactivity, and biological activity.

Chemical Reactivity and Stability

The ethoxy group’s electron-donating nature increases the electron density of the phenyl ring, enhancing nucleophilicity at the hydrazine moiety. This contrasts with electron-withdrawing groups (e.g., nitro, chloro), which reduce reactivity:

  • 3-Chlorophenylhydrazine : The chloro group decreases electron density, slowing condensation with carbonyl compounds .
  • This compound : Exhibits higher ion yields in mass spectrometry compared to nitro- or chloro-substituted analogs due to stable fragmentation pathways .

Table 2: Reactivity in Hydrazone Formation

Compound Reaction Partner Rate Constant (k, M⁻¹s⁻¹) Reference
Phenylhydrazine Benzaldehyde 0.45
3-Chlorophenylhydrazine 4-Nitrobenzaldehyde 0.22
This compound 3-Ethoxybenzaldehyde 0.68

Table 3: Toxicity Profiles

Compound LD₅₀ (mg/kg, mice) Key Metabolic Pathway Reference
Hydrazine 60 Cytochrome P450 oxidation
1,1-Dimethylhydrazine 122 N-Demethylation
This compound Not reported Glucuronidation (predicted)
Physical Properties

The ethoxy group increases molecular weight and lipophilicity compared to methoxy or hydroxy analogs:
Table 4: Molecular Properties

Compound Molecular Weight LogP (Predicted) Solubility (H₂O, mg/mL)
Phenylhydrazine 108.14 1.2 12.5
3-Methoxyphenylhydrazine HCl 174.63 0.8 8.3
This compound 182.23 1.5 5.1

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